[2-(4-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
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Overview
Description
[2-(4-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazine core, which is a bicyclic system containing nitrogen atoms, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and phthalic anhydride, under acidic or basic conditions.
Introduction of the Butylanilino Group: The butylanilino group can be introduced via a nucleophilic substitution reaction, where a butylaniline derivative reacts with an appropriate electrophile.
Formation of the Oxoethyl Group: The oxoethyl group can be introduced through an acylation reaction, where an acylating agent reacts with the phthalazine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[2-(4-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [2-(4-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[2-(4-tert-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate: A similar compound with a tert-butyl group instead of a butyl group.
[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate: A compound with a methyl group instead of a butyl group.
[2-(4-chloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate: A compound with a chloro group instead of a butyl group.
Uniqueness
The uniqueness of [2-(4-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties. The butylanilino group, in particular, may influence the compound’s lipophilicity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(4-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-2-3-6-14-9-11-15(12-10-14)22-18(25)13-28-21(27)19-16-7-4-5-8-17(16)20(26)24-23-19/h4-5,7-12H,2-3,6,13H2,1H3,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNONMUOCKDJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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